molecular formula C14H20N2O5 B15189001 Phenylephrine pidolate CAS No. 93963-54-3

Phenylephrine pidolate

Cat. No.: B15189001
CAS No.: 93963-54-3
M. Wt: 296.32 g/mol
InChI Key: NSUXTBXMGMEBDG-SCKZZFMESA-N
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Description

Phenylephrine pidolate is a chemical compound that combines phenylephrine, a well-known alpha-1 adrenergic receptor agonist, with pidolic acid. Phenylephrine is commonly used as a decongestant, vasopressor, and mydriatic agent. The combination with pidolic acid enhances its stability and bioavailability, making it a valuable compound in various medical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenylephrine pidolate typically involves the reaction of phenylephrine with pidolic acid. Phenylephrine can be synthesized through the asymmetric hydrogenation of a precursor compound using a ruthenium-containing BINAP catalyst system . The reaction conditions for this process include maintaining a controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the purification of the final product through crystallization or other separation techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions: Phenylephrine pidolate undergoes various chemical reactions, including:

    Oxidation: Phenylephrine can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert phenylephrine to its corresponding alcohol derivatives.

    Substitution: Phenylephrine can undergo substitution reactions, particularly at the hydroxyl and amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated phenylephrine derivatives.

Scientific Research Applications

Phenylephrine pidolate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.

    Medicine: Utilized in the development of decongestants, vasopressors, and mydriatic agents.

    Industry: Applied in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

Phenylephrine pidolate exerts its effects primarily through its action on alpha-1 adrenergic receptors. By binding to these receptors, it induces vasoconstriction, leading to increased blood pressure and reduced nasal congestion. The molecular targets include the alpha-1 adrenergic receptors on vascular smooth muscle cells, which activate signaling pathways involving calcium ions and protein kinases .

Comparison with Similar Compounds

Phenylephrine pidolate can be compared with other similar compounds such as:

Uniqueness: this compound’s combination with pidolic acid enhances its stability and bioavailability compared to other forms of phenylephrine. This makes it particularly useful in formulations where prolonged action and stability are desired.

Properties

CAS No.

93963-54-3

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H13NO2.C5H7NO3/c1-10-6-9(12)7-3-2-4-8(11)5-7;7-4-2-1-3(6-4)5(8)9/h2-5,9-12H,6H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t9-;3-/m00/s1

InChI Key

NSUXTBXMGMEBDG-SCKZZFMESA-N

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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